CID 12319652
Description
CID 12319652 is a chemical compound analyzed in the context of Citrus limon essential oil (CIEO) fractionation. Its structural identity and chromatographic behavior were characterized using gas chromatography-mass spectrometry (GC-MS) (Figure 1B, 1D) . The compound was isolated during vacuum distillation of CIEO, with its relative abundance quantified across fractions (Figure 1C).
Properties
CAS No. |
62051-71-2 |
|---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
InChI |
InChI=1S/C20H16/c1-17(19-13-5-3-6-14-19)11-9-10-12-18(2)20-15-7-4-8-16-20/h3-8,13-16H,1-2H3 |
InChI Key |
DOLBPPTXRXIAET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C=C=C=C(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 12319652 involves several chemical reactions and specific conditions. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds used in different industrial fields, including food and pharmaceuticals. The most common methods to prepare host inclusion in the non-polar cavity of cyclodextrins involve the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The production methods may include the use of advanced chemical reactors and purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: CID 12319652 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications and properties.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in further applications or studies.
Scientific Research Applications
CID 12319652 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating biological pathways and interactions. In medicine, this compound is explored for its potential therapeutic effects and as a tool for drug development. Industrially, it is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of CID 12319652 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Properties (Inferred from ):
- Analytical Method : GC-MS with vacuum distillation fractionation.
- Chromatographic Behavior : Elution profile indicates moderate polarity.
- Mass Spectrum: Fragmentation pattern (Figure 1D) suggests a molecular ion peak consistent with terpenoid-like structures (e.g., m/z fragments indicative of isoprene units).
Comparison with Similar Compounds
Below is a systematic comparison:
Table 1: Comparison of CID 12319652 with Selected Analogs
Key Observations:
Structural Diversity: this compound is distinct from alkaloids like colchicine (CID 6167) and tubocurarine (CID 6000), which exhibit nitrogen-containing heterocycles. In contrast, oscillatoxin derivatives (CID 101283546) are macrocyclic polyketides with marine origins . The terpenoid hypothesis for this compound aligns with its presence in citrus essential oils, which are rich in limonene and related monoterpenes.
Analytical Challenges :
- This compound was identified via GC-MS, whereas similar compounds like ChEMBL 1724922 (Nrf2 inhibitor) require advanced LC-MS/MS or NMR for structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
